n-Boc-3,4,5-trifluoro-DL-phenylalanine

Catalog No.
S12529307
CAS No.
M.F
C14H16F3NO4
M. Wt
319.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Boc-3,4,5-trifluoro-DL-phenylalanine

Product Name

n-Boc-3,4,5-trifluoro-DL-phenylalanine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

CWPLICWOIFEQMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O

N-Boc-3,4,5-trifluoro-DL-phenylalanine is a modified amino acid derivative characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions of the phenyl ring, along with a tert-butyloxycarbonyl (Boc) protective group on the amine. Its chemical formula is C14H16F3NO4C_{14}H_{16}F_{3}NO_{4} and it has a molecular weight of approximately 319.28 g/mol. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its unique properties imparted by the trifluoromethyl groups, which enhance lipophilicity and biological activity .

Typical of amino acids. These include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 3,4,5-trifluoro-DL-phenylalanine.
  • Coupling Reactions: It can be used in peptide synthesis through amide bond formation with other amino acids or peptides.
  • Nucleophilic Substitution: The trifluoromethyl groups can influence reactivity in nucleophilic substitution reactions due to their electron-withdrawing nature.

These reactions are crucial for developing peptides with specific biological activities or for synthesizing complex molecules in pharmaceutical research.

The incorporation of trifluoromethyl groups into amino acids like N-Boc-3,4,5-trifluoro-DL-phenylalanine has been shown to enhance biological activity. Studies indicate that such modifications can increase the potency of peptides against certain biological targets, including enzymes and receptors. The trifluoromethyl groups may also improve metabolic stability and bioavailability .

Synthesis of N-Boc-3,4,5-trifluoro-DL-phenylalanine typically involves:

  • Starting Material: Using commercially available phenylalanine as a precursor.
  • Fluorination: Introducing trifluoromethyl groups through electrophilic fluorination methods or using fluorinated reagents.
  • Boc Protection: The amine group is protected using tert-butyloxycarbonyl chloride under basic conditions to yield the final product.

This multi-step synthesis allows for precise control over the functionalization of the amino acid.

N-Boc-3,4,5-trifluoro-DL-phenylalanine has several applications:

  • Peptide Synthesis: It serves as an important building block in the synthesis of peptides with enhanced properties.
  • Drug Development: Its unique chemical properties make it a candidate for developing novel pharmaceuticals targeting specific diseases.
  • Research Tool: Used in proteomics and biochemical studies to investigate protein interactions and functions.

Interaction studies involving N-Boc-3,4,5-trifluoro-DL-phenylalanine often focus on its binding affinity to various receptors and enzymes. Research indicates that the trifluoromethyl groups can modulate interactions with biological targets, potentially altering binding kinetics and affinities compared to non-fluorinated analogs. Such studies are crucial for understanding how modifications impact biological functions and therapeutic potentials .

Several compounds are structurally similar to N-Boc-3,4,5-trifluoro-DL-phenylalanine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Boc-3,4-difluoro-DL-phenylalanineTwo fluorines on phenyl ringLess lipophilic than trifluorinated analogs
N-Boc-L-phenylalanineNo fluorinationCommonly used in peptide synthesis
Fmoc-3,4,5-trifluoro-L-phenylalanineFmoc protection instead of BocDifferent protecting group affecting reactivity
3,4,5-Trifluoro-L-phenylalanineNo Boc protectionMore reactive due to unprotected amine

N-Boc-3,4,5-trifluoro-DL-phenylalanine stands out due to its enhanced lipophilicity and potential for increased biological activity compared to its non-fluorinated or differently substituted counterparts. This uniqueness makes it particularly valuable in drug design and development efforts .

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

319.10314248 g/mol

Monoisotopic Mass

319.10314248 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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